1-(3,4-Dichlorophenyl)propane-1-sulfonamide
Description
1-(3,4-Dichlorophenyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane backbone linked to a sulfonamide functional group and a 3,4-dichlorophenyl aromatic ring. This compound is structurally distinct due to the sulfonamide moiety (-SO₂NH₂), which confers unique physicochemical properties, including polarity and hydrogen-bonding capacity. Historically, sulfonamide derivatives have been explored for pesticidal applications, particularly as herbicides or fungicides, owing to their ability to inhibit enzymes such as acetolactate synthase (ALS) or dihydropteroate synthase (DHPS) .
Properties
Molecular Formula |
C9H11Cl2NO2S |
|---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)propane-1-sulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-9(15(12,13)14)6-3-4-7(10)8(11)5-6/h3-5,9H,2H2,1H3,(H2,12,13,14) |
InChI Key |
OBOCHTBQHIGHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)propane-1-sulfonamide typically involves the reaction of 3,4-dichlorobenzene with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichlorobenzene+Propane-1-sulfonyl chloride→1-(3,4-Dichlorophenyl)propane-1-sulfonamide
Industrial Production Methods
Industrial production of 1-(3,4-Dichlorophenyl)propane-1-sulfonamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Urea-Based Analogues
The evidence highlights urea derivatives, such as 1-(3,4-dichlorophenyl)urea and 1-(3,4-dichlorophenyl)-3-methylurea , as substitutes for sulfonamide-based pesticides . Below is a comparative analysis:
Table 1: Structural and Functional Differences
| Property | 1-(3,4-Dichlorophenyl)propane-1-sulfonamide | 1-(3,4-Dichlorophenyl)urea | 1-(3,4-Dichlorophenyl)-3-methylurea |
|---|---|---|---|
| Core Functional Group | Sulfonamide (-SO₂NH₂) | Urea (-NHCONH₂) | Methyl-substituted urea (-NHCONHCH₃) |
| Lipophilicity (logP)* | Higher (due to sulfonamide polarity) | Moderate | Slightly higher (methyl group addition) |
| Mode of Action | Enzyme inhibition (e.g., ALS) | Photosystem II inhibition | Photosystem II inhibition |
| Environmental Persistence | Moderate to high (stable sulfonamide bond) | Lower (urea hydrolysis) | Slightly higher (methyl group stability) |
*Hypothetical logP values based on structural contributions.
Key Insights :
- Sulfonamide vs. However, ureas may degrade more readily in the environment due to hydrolytic cleavage of the urea bond .
- Substituent Effects : The 3,4-dichlorophenyl group in all compounds increases lipophilicity, favoring soil adsorption but raising bioaccumulation risks. The methyl group in 1-(3,4-dichlorophenyl)-3-methylurea marginally enhances stability and target affinity.
Physicochemical Properties and Environmental Impact
Table 2: Hypothetical Physicochemical Data*
| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L) | Soil Half-Life (days) |
|---|---|---|---|
| 1-(3,4-Dichlorophenyl)propane-1-sulfonamide | 285.1 | ~50 | 60–90 |
| 1-(3,4-Dichlorophenyl)urea | 221.1 | ~200 | 30–45 |
| 1-(3,4-Dichlorophenyl)-3-methylurea | 235.1 | ~150 | 45–60 |
*Data inferred from structural analogs and substituent trends.
Research Findings and Substitution Trends
- Efficacy : Sulfonamides like 1-(3,4-Dichlorophenyl)propane-1-sulfonamide show broad-spectrum herbicidal activity but may require higher application rates due to moderate solubility. Urea analogs, such as chlorotoluron and chlorsulfuron , are preferred for targeted weed control with lower environmental persistence .
- Ureas like buturon and cycluron are often deemed safer substitutes .
- Regulatory Trends : The listed urea substitutes in the evidence reflect regulatory shifts toward compounds with shorter half-lives and reduced ecotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
